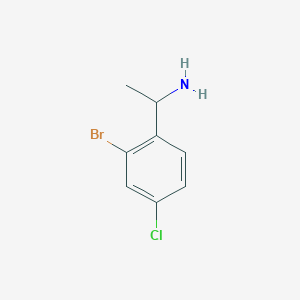

1-(2-Bromo-4-chlorophenyl)ethanamine

Description

1-(2-Bromo-4-chlorophenyl)ethanamine is a halogen-substituted aromatic amine with the molecular formula C₈H₉BrClN and a molecular weight of 234.52 g/mol. The compound features a bromine atom at the ortho (2nd) position and a chlorine atom at the para (4th) position on the benzene ring, attached to an ethanamine backbone. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

1086599-76-9 |

|---|---|

Molecular Formula |

C8H9BrClN |

Molecular Weight |

234.52 g/mol |

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |

InChI Key |

VSMZRZUTLAHOGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(4-Bromo-2-chlorophenyl)ethanamine

- Molecular Formula : C₈H₉BrClN

- Molecular Weight : 234.52 g/mol

- Substituents : Bromine (4th position), Chlorine (2nd position).

- Key Differences : The reversed positions of bromine and chlorine alter steric interactions and electronic effects. Positional isomerism may influence reactivity in substitution reactions or binding affinity in biological systems .

Halogen-Substituted Analogs

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₀BrClFN

- Molecular Weight : 254.53 g/mol

- Substituents : Bromine (2nd), Fluorine (4th), Hydrochloride salt.

- Key Differences : Fluorine’s electronegativity enhances polarizability and solubility compared to chlorine. The hydrochloride salt form increases aqueous solubility, making it more suitable for pharmacological applications .

1-(4-Chlorophenyl)ethanamine

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : 155.63 g/mol

- Substituents : Chlorine (4th position).

Structural Derivatives with Extended Backbones

1-(4-(4-Bromophenoxy)phenyl)ethanamine

- Molecular Formula: C₁₄H₁₄BrNO

- Molecular Weight : 292.17 g/mol

- Substituents: Phenoxy group at the 4th position.

- Key Differences: The phenoxy group increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce metabolic stability .

Enantiomeric Forms and Salt Derivatives

(R)- and (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₁BrClN (hydrochloride salt)

- Molecular Weight : ~235–255 g/mol (varies with enantiomer).

- Key Differences : Enantiomers exhibit distinct chiral recognition in biological systems. For example, the (S)-enantiomer of related compounds shows higher receptor-binding affinity in neurological studies .

Research Implications and Challenges

- Synthetic Utility : 1-(2-Bromo-4-chlorophenyl)ethanamine serves as a precursor for thiourea derivatives with demonstrated biological activity .

- Analytical Limitations: Some analogs, such as 1-(4-(4-Bromophenoxy)phenyl)ethanamine, lack published analytical data, necessitating rigorous in-house characterization .

- Biological Relevance : Halogen positioning and stereochemistry significantly impact pharmacological profiles, as seen in enantiomer-specific receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.